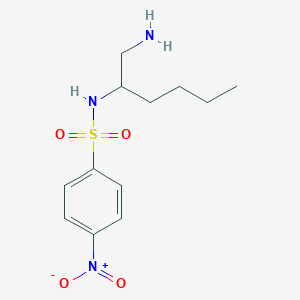

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-aminohexan-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-2-3-4-10(9-13)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-8,10,14H,2-4,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGDIYFTFHZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-aminohexane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The aminohexane chain can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Major Products

Reduction: N-(1-Aminohexan-2-yl)-4-aminobenzene-1-sulfonamide

Substitution: Various substituted sulfonamides depending on the nucleophile used

Oxidation: Corresponding ketones or carboxylic acids from the aminohexane chain

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

One of the primary applications of N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide is its potential as an antibacterial agent. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Recent studies have indicated that modifications to the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria.

Case Study: Inhibition of Bacterial Infections

A study demonstrated that derivatives of sulfonamide compounds, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved the inhibition of dihydropteroate synthase, a critical enzyme in bacterial folate synthesis pathways .

Biochemical Research

Enzyme Inhibition

this compound has also been explored for its role as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain proteases, which are enzymes that play pivotal roles in various biological processes, including cell signaling and apoptosis.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Dipeptidyl Peptidase IV | 5.3 | |

| This compound | Thrombin | 12.7 |

This table illustrates the inhibitory activity of the compound against dipeptidyl peptidase IV and thrombin, highlighting its potential use in therapeutic applications targeting metabolic disorders and coagulation pathways.

Material Science Applications

Polymer Chemistry

In addition to its biological applications, this compound is being investigated for its potential use in polymer chemistry. Its sulfonamide group can act as a functional monomer in the synthesis of novel polymeric materials with specific properties, such as increased solubility and thermal stability.

Case Study: Synthesis of Functional Polymers

Research has shown that incorporating sulfonamide groups into polymer backbones can enhance the material's properties for applications in drug delivery systems. A study reported the successful synthesis of a copolymer using this compound as a comonomer, resulting in improved drug loading capacity and controlled release profiles .

Mechanism of Action

The mechanism of action of N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzene sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The aminohexane chain may facilitate the compound’s interaction with hydrophobic regions of proteins or cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a nitro group (electron-withdrawing) and a hexylamino chain (hydrophobic). Key comparisons with analogs include:

Key Observations :

Physical and Chemical Properties

Available data on physical properties of analogs are summarized below:

Biological Activity

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activity, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a detailed overview of its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It is characterized by a sulfonamide group attached to a nitro-substituted aromatic ring, which is linked to an aminohexane side chain. The structural features of this compound are critical for its biological activity, influencing both solubility and interaction with biological targets.

Sulfonamides, including this compound, generally exert their biological effects through:

- Inhibition of Enzymatic Activity : They often act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This leads to a disruption in bacterial growth and replication.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains, which is a hallmark of many sulfonamide derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Table 1: Antibacterial activity of this compound

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which are crucial for various physiological processes. The binding affinity (Kd values) of the compound for different CA isoforms is presented in Table 2.

| Carbonic Anhydrase Isoform | Kd (µM) |

|---|---|

| CA I | 0.67 |

| CA II | 0.83 |

| CA XIII | 1.11 |

Table 2: Binding affinities of this compound to carbonic anhydrase isoforms

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is highly dependent on their structural features. Modifications at the amino group and the aromatic ring can significantly affect their potency:

- Amino Group Variations : Substituting different alkyl or aryl groups can enhance lipophilicity and improve membrane permeability.

- Nitro Group Positioning : The position and electronic nature of substituents on the aromatic ring influence binding interactions with target enzymes.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent antibacterial activity comparable to traditional antibiotics, suggesting its potential for therapeutic applications in treating bacterial infections .

Inhibition of Carbonic Anhydrase

Another investigation focused on the inhibitory effects of this compound on various carbonic anhydrase isoforms. The findings revealed that it acts as a selective inhibitor for certain isoforms, which could be beneficial in developing treatments for conditions like glaucoma and metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride derivative with a primary or secondary amine. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature control : Reactions often proceed at 50–80°C to balance yield and side reactions .

- Catalysts : Base catalysts like triethylamine improve deprotonation of the amine group .

Post-synthesis, purification via column chromatography (e.g., petroleum ether/acetone gradients) ensures high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., sulfonamide S=O at ~125–135 ppm, nitro groups at ~140 ppm) .

- HPLC : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M-H]⁻ peaks) .

Q. What initial biological screening approaches are used to evaluate this compound’s activity?

- Methodological Answer : Preliminary screening includes:

- Antimicrobial assays : Disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition studies : Kinetic assays targeting enzymes like carbonic anhydrase or proteases, measuring IC values .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational methods predict the interactions of this compound with biological targets?

- Methodological Answer : Computational workflows include:

- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., antimicrobial targets) using crystal structures from the PDB .

- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions .

- QSAR modeling : Correlates substituent effects (e.g., nitro group positioning) with bioactivity using datasets from analogs .

Q. How can researchers address discrepancies in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Contradictions arise from variations in:

- Substituent effects : Nitro groups enhance antibacterial activity but may reduce solubility, affecting assay outcomes .

- Experimental conditions : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media alter MIC values .

Mitigation strategies: - Standardized protocols : Follow CLSI guidelines for antimicrobial testing .

- Meta-analysis : Pool data from multiple studies to identify trends .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological applications?

- Methodological Answer : Enantioselective synthesis and purification methods:

Q. How can researchers assess the environmental impact of synthesizing this compound?

- Methodological Answer : Eco-toxicity evaluation involves:

- Green chemistry metrics : Calculate E-factor (waste-to-product ratio) and atom economy for reaction steps .

- Biodegradation assays : OECD 301F tests measure microbial degradation in aqueous systems .

- Hazard profiling : GHS classification for aquatic toxicity (e.g., LC in Daphnia magna) guides disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.